molecular formula C15H11I4NO7S B11930658 T4 Sulfate

T4 Sulfate

Cat. No.: B11930658
M. Wt: 856.9 g/mol
InChI Key: QYXIJUZWSSQICT-UHFFFAOYSA-N
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Description

Thyroxine sulfate, also known as 3,3’,5,5’-tetraiodothyronine sulfate, is a sulfated derivative of thyroxine (T4), a major hormone produced by the thyroid gland. This compound plays a crucial role in regulating metabolism, growth, and development in humans and other vertebrates. Thyroxine sulfate is formed through the sulfation of thyroxine, which involves the addition of a sulfate group to the hydroxyl group of thyroxine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thyroxine sulfate typically involves the sulfation of thyroxine. This can be achieved by reacting thyroxine with sulfur trioxide or chlorosulfonic acid in an appropriate solvent. The reaction conditions, such as temperature and solvent choice, are critical to ensure the selective formation of thyroxine sulfate without over-sulfation or degradation of the thyroxine molecule .

Industrial Production Methods: Industrial production of thyroxine sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Thyroxine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thyroxine sulfate has a wide range of applications in scientific research:

Mechanism of Action

Thyroxine sulfate exerts its effects through its conversion to the active hormone triiodothyronine (T3) in peripheral tissues. This conversion is mediated by deiodinase enzymes. T3 then binds to nuclear thyroid hormone receptors, leading to the regulation of gene expression and modulation of various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

    Thyroxine (T4): The parent compound of thyroxine sulfate, primarily involved in regulating metabolism.

    Triiodothyronine (T3): The active form of thyroid hormone, more potent than thyroxine.

    Diiodothyronines: Metabolites of thyroxine with distinct biological activities.

    Iodothyronamines: Derivatives with potential neuromodulatory effects.

Uniqueness of Thyroxine Sulfate: Thyroxine sulfate is unique due to its sulfated structure, which affects its solubility, stability, and biological activity. The sulfation of thyroxine alters its interaction with enzymes and receptors, leading to distinct metabolic and physiological effects compared to its non-sulfated counterparts .

Properties

IUPAC Name

2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXIJUZWSSQICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868422
Record name O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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